7-bromo-2-chloro-1H-quinazolin-4-one
Description
7-Bromo-2-chloro-1H-quinazolin-4-one (CAS 744229-27-4) is a halogenated quinazolinone derivative characterized by a bromine atom at position 7 and a chlorine atom at position 2 of the quinazolinone scaffold. Its molecular formula is C₈H₄BrClN₂O, with a molecular weight of 274.49 g/mol. Safety data sheets indicate that it is handled under standard laboratory protocols, though specific hazards (e.g., inhalation risks) require adherence to first-aid measures outlined in GHS guidelines .
Properties
IUPAC Name |
7-bromo-2-chloro-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHTXSWJCJHDKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)NC(=NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for “7-bromo-2-chloro-1H-quinazolin-4-one” would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound “7-bromo-2-chloro-1H-quinazolin-4-one” can undergo various types of chemical reactions, including:
Oxidation: The addition of oxygen or removal of hydrogen.
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one functional group with another.
Addition: The addition of atoms or groups to a double or triple bond.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Solvents: Such as dichloromethane, ethanol, or water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “7-bromo-2-chloro-1H-quinazolin-4-one” is used as a reagent or intermediate in various organic synthesis reactions. It may be involved in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biology, this compound may be used in biochemical assays to study enzyme activity, protein interactions, or cellular processes. It may also serve as a probe or marker in biological experiments.
Medicine
In medicine, “this compound” may have potential therapeutic applications. It could be investigated for its pharmacological properties, including its ability to interact with specific molecular targets or pathways.
Industry
In industry, this compound may be used in the production of specialty chemicals, materials, or as a component in various industrial processes. Its unique properties may make it suitable for specific applications in manufacturing or materials science.
Mechanism of Action
The mechanism by which “7-bromo-2-chloro-1H-quinazolin-4-one” exerts its effects involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular or biochemical processes. The exact mechanism of action would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substitution pattern on the quinazolinone core significantly influences physicochemical properties such as solubility, melting point, and reactivity. Below is a comparative analysis of structurally related compounds:
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